molecular formula C16H26N2O5S B6973585 2,6-dimethoxy-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide

2,6-dimethoxy-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide

Cat. No.: B6973585
M. Wt: 358.5 g/mol
InChI Key: GQNWICVWIQCMPW-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a benzenesulfonamide core substituted with methoxy groups and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,6-dimethoxybenzenesulfonyl chloride, which reacts with N-methyl-N-(1-morpholin-4-ylpropan-2-yl)amine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine or sodium hydroxide.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process is optimized for efficiency and cost-effectiveness:

    Batch or Continuous Flow Reactors: Industrial synthesis may utilize batch reactors or continuous flow systems to enhance reaction control and yield.

    Catalysts and Reagents: Catalysts such as palladium or other transition metals may be employed to facilitate specific steps in the synthesis.

    Automation and Monitoring: Advanced monitoring systems ensure consistent quality and yield, while automation reduces human error and increases throughput.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the methoxy-substituted benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination under controlled conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2,6-dimethoxy-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition or receptor binding, which are crucial in the design of new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may enhance the performance of products in sectors such as electronics, coatings, and adhesives.

Mechanism of Action

The mechanism by which 2,6-dimethoxy-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide exerts its effects depends on its interaction with molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, influencing signal transduction pathways.

    Ion Channels: Modulation of ion channel activity, affecting cellular excitability and function.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxybenzenesulfonamide: Lacks the morpholine and N-methyl groups, resulting in different chemical and biological properties.

    N-Methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide:

Uniqueness

2,6-Dimethoxy-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

IUPAC Name

2,6-dimethoxy-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5S/c1-13(12-18-8-10-23-11-9-18)17(2)24(19,20)16-14(21-3)6-5-7-15(16)22-4/h5-7,13H,8-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNWICVWIQCMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)N(C)S(=O)(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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